molecular formula C14H13N3O3 B1429778 Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate CAS No. 1395493-21-6

Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate

Cat. No. B1429778
M. Wt: 271.27 g/mol
InChI Key: OKFXULLGAIVIFR-UHFFFAOYSA-N
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Description

“Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate” is an organic compound with the molecular formula C14H13N3O3 . It is a heterocyclic compound that includes a pyrrole and a pyrazine ring .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate core .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.27 g/mol . The boiling point and other physical properties are not specified in the available literature.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored the synthesis of pyridazine derivatives, including compounds like Pyrrolo[2,3-c]pyridazines, through various reactions. These studies provide insights into the chemical properties and potential applications of such compounds in different fields (Deeb et al., 1992).
  • Fluorescent Compounds : A study presented a high-yield synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl pyrrolo[3,4-c]pyridazine carboxylates. This indicates potential applications in areas where fluorescence is utilized, such as bioimaging and sensors (Galenko et al., 2016).

Chemical Reactions and Transformations

  • C–H Arylation : Research on direct C–H arylation methods for the preparation of various heterocyclic systems, including pyrrolopyridazine derivatives, highlights the potential for developing novel compounds with unique properties (Kazzouli et al., 2015).
  • Peptidomimetic Derivatives : The synthesis of benzyl pyrrolopyridazine carboxylic esters as peptidomimetic derivatives indicates potential applications in the field of peptide chemistry and drug development (Gloanec et al., 2002).

Potential Applications

  • Chemiluminescent Compounds : Research on the synthesis of polycyclic pyridazinediones suggests their potential as chemiluminescent compounds, which could have applications in analytical chemistry and bioassays (Tominaga et al., 1998).
  • Sequential Synthesis Techniques : Studies on sequential synthesis methodologies involving pyrrolopyridazine derivatives indicate their versatility in creating complex molecular structures, potentially useful in pharmaceutical and material sciences (Bonacorso et al., 2019).

properties

IUPAC Name

benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-13-6-11-7-17(8-12(11)15-16-13)14(19)20-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFXULLGAIVIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=O)NN=C2CN1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856751
Record name Benzyl 3-oxo-2,3,5,7-tetrahydro-6H-pyrrolo[3,4-c]pyridazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate

CAS RN

1395493-21-6
Record name 6H-Pyrrolo[3,4-c]pyridazine-6-carboxylic acid, 2,3,5,7-tetrahydro-3-oxo-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395493-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-oxo-2,3,5,7-tetrahydro-6H-pyrrolo[3,4-c]pyridazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate
Reactant of Route 2
Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate
Reactant of Route 3
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Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate
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Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate
Reactant of Route 5
Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate
Reactant of Route 6
Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate

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